N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H16N6O2 and its molecular weight is 300.322. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antifungal Activities
The chemical compound N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide falls within a broader class of compounds that have been synthesized and tested for their antifungal activities. For example, derivatives of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some synthesized compounds exhibited over 50% inhibition activities at 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid (Wu et al., 2012).
Antibacterial Properties
Research into the antibacterial properties of related chemical structures, such as pyrazolopyridine derivatives, reveals potential applications in combating bacterial infections. These derivatives have been synthesized and exhibited moderate to good activity against both Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus. Specifically, compounds with a carboxamide group positioned at the 5-location showed enhanced antibacterial effects (Panda et al., 2011).
Luminescence and Binding Characteristics
The synthesis and characterization of novel compounds with potential for luminescence applications have been explored. A specific study focused on a polyamino polycarboxylic pyridine derivative ligand, which, along with its Eu(III) and Tb(III) complexes, demonstrated strong luminescence intensity and high thermal stability. This research not only showcases the compound's potential in luminescent materials but also its binding interaction with bovine serum albumin (BSA), indicating a possible role in medicinal applications (Tang et al., 2011).
Anti-HIV Activity
In the quest for new anti-HIV agents, novel 3-amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamide compounds have been synthesized from oxoketene dithioacetals. These compounds were evaluated for their in vitro anti-HIV activity, with several showing moderate to potent activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. This highlights the compound's potential in the development of new treatments for HIV (Savant et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-19-9-11(8-18-19)12-3-2-10(6-16-12)7-17-14(22)20-5-4-15-13(20)21/h2-3,6,8-9H,4-5,7H2,1H3,(H,15,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDXTLXLPUQGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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